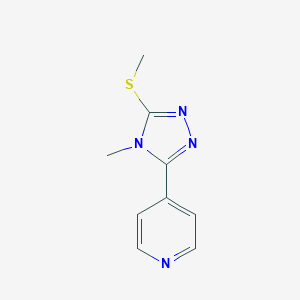

4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine

Übersicht

Beschreibung

4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine, also known as MMTP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MMTP is a heterocyclic compound that consists of a pyridine ring and a triazole ring, with a methylthio group and a methyl group attached to the triazole ring.

Wirkmechanismus

The mechanism of action of 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in cells. 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and toxins. 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine has also been shown to inhibit the activity of DNA topoisomerases, which are involved in the replication and transcription of DNA.

Biochemische Und Physiologische Effekte

4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine has been found to have various biochemical and physiological effects on cells and organisms. In vitro studies have shown that 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine can induce apoptosis, or programmed cell death, in cancer cells. 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine has also been found to inhibit the growth of various bacterial and fungal strains. In vivo studies have shown that 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine can reduce tumor growth in mice and increase the survival rate of mice with bacterial infections.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine in lab experiments is its versatility in various fields. 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine can be used in medicinal chemistry, agriculture, and material science research. Another advantage is its relatively simple synthesis method. However, one limitation of using 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine in lab experiments is its potential toxicity. 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine has been found to be toxic to some cell lines and organisms at high concentrations.

Zukünftige Richtungen

There are many future directions for 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine research. In medicinal chemistry, 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine could be further studied for its potential as an anticancer drug. In agriculture, 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine could be studied for its potential as a herbicide that is safe for the environment. In material science, 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine could be investigated for its potential use in organic electronics and optoelectronics. Additionally, 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine could be studied for its potential as a therapeutic agent for various diseases, such as bacterial infections and fungal infections.

Wissenschaftliche Forschungsanwendungen

4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine has been found to exhibit antifungal, antibacterial, and anticancer activities. In agriculture, 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine has been studied as a potential herbicide due to its ability to inhibit the growth of weeds. In material science, 4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine has been investigated for its potential use in organic electronics and optoelectronics.

Eigenschaften

CAS-Nummer |

57295-67-7 |

|---|---|

Produktname |

4-(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)pyridine |

Molekularformel |

C9H10N4S |

Molekulargewicht |

206.27 g/mol |

IUPAC-Name |

4-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)pyridine |

InChI |

InChI=1S/C9H10N4S/c1-13-8(11-12-9(13)14-2)7-3-5-10-6-4-7/h3-6H,1-2H3 |

InChI-Schlüssel |

SLVPRJSDSOWVHT-UHFFFAOYSA-N |

SMILES |

CN1C(=NN=C1SC)C2=CC=NC=C2 |

Kanonische SMILES |

CN1C(=NN=C1SC)C2=CC=NC=C2 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzene, 1-methyl-4-[[1-(phenylmethyl)-2-cyclohexen-1-yl]sulfonyl]-](/img/structure/B187029.png)

![4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B187034.png)